[1,1'-Binaphthalen]-2-amine
Description
Significance of Chiral Amines in Enantioselective Synthesis
Chiral amines are fundamental building blocks and catalysts in the world of enantioselective synthesis. acs.orgnih.gov Their prevalence is notable in a vast array of natural products, pharmaceuticals, and other biologically active compounds, where approximately 40-45% of small-molecule drugs contain a chiral amine fragment. nih.gov Beyond their presence in final products, chiral amines are instrumental as resolving agents for racemic acids, as chiral auxiliaries to guide stereochemical outcomes, and, crucially, as catalysts themselves. nih.govsigmaaldrich.com In organocatalysis, for instance, chiral secondary amines are frequently employed to activate substrates through the formation of transient enamine or iminium ion intermediates, facilitating a host of enantioselective transformations. rsc.orgwikipedia.org The immense demand for enantiopure amines has spurred the development of innovative synthetic methodologies, with transition metal-catalyzed asymmetric hydrogenation and other catalytic approaches being key areas of research. acs.orgnih.gov
Overview of Privileged Chiral Scaffolds: The Binaphthyl Moiety
In the quest for effective chiral ligands and catalysts, certain molecular frameworks have demonstrated exceptional versatility and efficacy across a wide range of reactions. These are often referred to as "privileged chiral scaffolds." mdpi.comsciengine.com The 1,1'-binaphthyl moiety is a preeminent example of such a scaffold. mdpi.comresearchgate.net Its unique structural feature is axial chirality, which arises from the restricted rotation (atropisomerism) around the C1-C1' single bond connecting the two naphthalene (B1677914) rings. nih.govrsc.org This hindered rotation creates a stable, well-defined, and rigid three-dimensional chiral environment. nih.govacs.org This rigidity is highly advantageous in asymmetric catalysis as it allows for effective transfer of chiral information from the catalyst to the substrate during the reaction, thereby dictating the stereochemical outcome with high precision. nih.gov Seminal binaphthyl-based ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) and BINOL (1,1'-bi-2-naphthol) have become iconic, showcasing the power of this scaffold in numerous metal-catalyzed asymmetric syntheses. sciengine.comresearchgate.net
[1,1'-Binaphthalen]-2-amine as a Core Chiral Platform in Catalysis
This compound, a non-symmetrical binaphthyl derivative often referred to as NOBIN (2-Amino-2'-hydroxy-1,1'-binaphthyl), has emerged as a privileged chiral scaffold in its own right. researchgate.netingentaconnect.combenthamdirect.com As an analogue of the C2-symmetrical BINOL and BINAM (1,1'-binaphthyl-2,2'-diamine), NOBIN possesses both an amino and a hydroxyl group, providing versatile handles for modification into a diverse array of chiral ligands. ingentaconnect.combenthamdirect.com The synthesis of non-symmetrical binaphthyls like NOBIN is generally more challenging than their symmetrical counterparts, often requiring selective cross-coupling methods or the resolution of a racemic mixture. cas.cznih.gov A versatile method for obtaining enantiopure NOBIN involves the kinetic resolution of the racemic compound using a chiral phosphoric acid catalyst. researchgate.netnih.gov
Since its first synthesis, NOBIN has been rapidly developed into a vast library of derivatives that serve as highly effective ligands in a multitude of asymmetric catalytic reactions. ingentaconnect.combenthamdirect.com These applications clearly demonstrate its status as a core platform for the construction of specialized chiral catalysts. ingentaconnect.combenthamdirect.com
Table 1: Selected Asymmetric Reactions Catalyzed by NOBIN Derivatives This table summarizes various asymmetric reactions where ligands derived from the NOBIN scaffold have been successfully applied, showcasing the versatility of this chiral platform.
| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) |
| Diethylzinc Addition to Aldehydes | NOBIN-derived ligand with Ti(Oi-Pr)₄ | Up to 99% ee |
| Allylation of Aldehydes | NOBIN-derived ligand | High enantioselectivity |
| Allylic Substitutions | NOBIN-derived phosphite (B83602) ligand with Pd catalyst | High enantioselectivity |
| Conjugate Addition to Enones | NOBIN-derived ligand with Cu catalyst | High enantioselectivity |
| Diels-Alder & Hetero-Diels-Alder | NOBIN-derived ligand with Cu catalyst | Up to 99% ee |
| Transfer Hydrogenation of Ketones | NOBIN-derived amino alcohol with Ru catalyst | Up to 99% ee |
| C-H Activation/Annulation | Acylated NOBIN (NOBINAc) with Pd catalyst | Up to 95% ee |
Data sourced from multiple research findings. acs.orgingentaconnect.combenthamdirect.com
A notable advancement involves the use of acylated NOBIN derivatives (NOBINAc) in palladium-catalyzed asymmetric C-H activation. acs.orgnih.gov These ligands combine the axial chirality of the binaphthyl backbone with the functional coordination properties of mono-N-protected amino acids, leading to significantly higher enantioselectivities in the synthesis of complex molecules like 2-benzazepines compared to standard catalysts. nih.govacs.orgnih.gov The development and application of NOBIN and its derivatives continue to be an active area of research, solidifying the position of this compound as a truly privileged and powerful tool in the field of asymmetric catalysis. ingentaconnect.combenthamdirect.com
Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-1-ylnaphthalen-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPYLSLVQJQGEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326559 | |
| Record name | [1,1'-Binaphthalen]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18531-97-0, 114858-56-9 | |
| Record name | (1S)-[1,1′-Binaphthalen]-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Binaphthalen]-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Enantiopure 1,1 Binaphthalen 2 Amine and Its Derivatives
Direct Enantioselective Synthesis Approaches for [1,1'-Binaphthalen]-2-amine
The direct synthesis of enantiopure this compound, also known as 2-amino-1,1'-binaphthyl, presents a significant challenge revolving around the control of axial chirality. lookchem.com Methodologies have been developed that either establish this chirality directly in a coupling step or resolve it from a racemic mixture.
Strategies for Establishing Atropisomeric Axial Chirality
Atropisomers are stereoisomers resulting from hindered rotation about a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org For binaphthyl systems, this creates axial chirality. wikipedia.org The primary strategies for obtaining enantiomerically pure binaphthyl amines include:
Classical Resolution: This involves the separation of a racemic mixture of the target compound. Racemic 2'-amino-[1,1'-binaphthalen]-2-ol (NOBIN), a closely related precursor, can be prepared via oxidative cross-coupling of 2-aminonaphthalene and 2-naphthol (B1666908). researchgate.net The resolution of racemic binaphthyl compounds, such as 2,2'-diamino-1,1'-binaphthyl, has been achieved through diastereoselective crystallization with a chiral resolving agent. nih.gov
Enantioselective Coupling: These methods aim to set the axial configuration during the C-C bond formation that links the two naphthalene (B1677914) units. Oxidative coupling reactions using chiral amines or catalysts can induce the desired stereochemistry. wikipedia.orgresearchgate.net For instance, palladium-catalyzed enantioselective C-H olefination has been used for the atroposelective synthesis of biaryl-2-amines. mdpi.com Another approach involves kinetic resolution, where one enantiomer of a racemic starting material reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched substrate. nih.gov Phase-transfer catalysis has been successfully applied in the kinetic resolution of axially chiral 2-amino-1,1'-biaryls through N-allylation. nih.gov
Central-to-Axial Chirality Transfer Methodologies in Binaphthyl Amine Synthesis
A sophisticated and increasingly utilized strategy in asymmetric synthesis is the central-to-axial chirality transfer. mdpi.comresearchgate.net This process involves the creation of a temporary stereocenter, which then directs the formation of the permanent axial chirality during a subsequent, often aromatizing, step where the initial stereocenter is destroyed. mdpi.comresearchgate.net
This methodology has been applied to the synthesis of various atropisomeric biaryls. researchgate.netmdpi.com For example, a chiral phosphoric acid can catalyze the enantioselective para-amination of anilines with azodicarboxylates. nih.gov In this reaction, a dearomatized intermediate with a chiral center is formed, which then undergoes aromatization, transferring the point chirality to axial chirality in the final biaryl diamine product. nih.gov Similarly, organocatalytic asymmetric heteroannulation combined with central-to-axial chirality conversion has emerged as a powerful tool for preparing N-heterobiaryl atropisomers. researchgate.net In these transformations, a chiral organocatalyst facilitates the formation of a non-isolable intermediate with central chirality, which directly aromatizes to yield the atropisomeric product. mdpi.com
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound scaffold is crucial for tuning its steric and electronic properties, leading to the development of highly effective chiral ligands and organocatalysts. uea.ac.uk
Preparation of Mono-N-Protected Amino Acid (MPAA) Analogs and NOBINAc Ligands
Mono-N-protected amino acids (MPAAs) are highly effective bifunctional ligands in transition metal-catalyzed C-H functionalization reactions. acs.orgwikipedia.orgnih.gov They are typically synthesized by reacting an amino acid with an acyl chloride in the presence of a base. wikipedia.org The combination of the inherent chirality of amino acids with the atropisomerism of the binaphthyl framework has led to the creation of a novel class of ligands known as NOBINAc. acs.orgresearchgate.net
NOBINAc ligands merge the axial chirality of a binaphthyl scaffold, specifically derived from 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN), with the bidentate coordination properties of MPAAs. acs.orgresearchgate.net These ligands have demonstrated superior performance in palladium-catalyzed asymmetric C-H activation reactions compared to traditional MPAA ligands. acs.orgacs.org The synthesis involves coupling an N-protected amino acid to the amino group of the enantiopure NOBIN backbone. For example, N-acetylated NOBIN derivatives have been successfully used, showing that the N-acyl group is critical for high enantioselectivity. acs.org
| Ligand | Description | Enantioselectivity (% ee) |
|---|---|---|
| MPAA-type | Standard Mono-N-Protected Amino Acid Ligand | <79% |
| NOBINAc (L4) | N-Acetyl (S)-NOBIN derivative | 95% |
| Free Amine (NOBIN) | Unmodified (S)-NOBIN | 42% |
| Methyl Ether (L9) | O-Methylated NOBINAc derivative | 0% (racemic) |
Synthesis of Binaphthylazepine and Related Architectures
The incorporation of the this compound moiety into larger, more rigid cyclic structures has led to the development of binaphthylazepine-based architectures. These structures have been utilized as building blocks for chiral porous aromatic frameworks (PAFs). colab.ws The synthesis often starts from enantiopure binaphthyl precursors, such as 2,2'-dimethyl-1,1'-binaphthyl, which can be prepared from 1-bromo-2-methylnaphthalene. colab.ws These frameworks, featuring binaphthyl-dihydroazepine units, possess high thermal stability and surface area, making them effective supports for asymmetric catalysts. colab.ws Research has also focused on the synthesis of axially chiral α- and β-amino acids incorporating a binaphthylazepine core for use as organocatalysts. uea.ac.uk
Preparation of Hybrid Ligands Incorporating this compound Moieties
Hybrid ligands, which combine the binaphthylamine scaffold with other coordinating groups, are a significant area of research. These ligands are designed to offer unique coordination environments for metal catalysts, potentially enhancing reactivity and selectivity in asymmetric transformations.
Examples of such hybrid ligands include:
Asymmetric Synthesis of Precursors to this compound Derivatives
The enantioselective synthesis of precursors to this compound is critical for accessing optically active ligands and catalysts. A primary precursor, 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN), has been the subject of extensive research, leading to several effective asymmetric synthetic routes. These methods primarily involve the stereoselective oxidative cross-coupling of naphthyl derivatives or the modification of existing chiral binaphthyl scaffolds.
One of the foundational approaches to synthesizing enantiomerically enriched NOBIN involves the oxidative cross-coupling of 2-naphthol and 2-aminonaphthalene. While direct coupling often yields a racemic mixture, the introduction of chirality into the reaction system can induce asymmetry. An early method demonstrated that conducting a Cu(II)-mediated coupling in the presence of a chiral amine, such as α-methylbenzylamine, could produce NOBIN with a modest enantiomeric excess (ee) of up to 46%. cas.czresearchgate.net The enantiomerically pure product can then be obtained through recrystallization. cas.cz
More recent advancements have focused on developing highly efficient and selective catalysts for this transformation. Researchers have reported a novel chiral redox disulfonate iron complex, [Fe((Ra)-BINSate)]+, that promotes the enantioselective oxidative cross-coupling of 2-naphthols with 2-aminonaphthalene derivatives. nih.gov This method has proven to be exceptionally effective, affording a variety of optically enriched (Ra)-NOBIN derivatives with outstanding yields (up to 99%) and high enantiomeric ratios (up to 96:4 er). nih.gov The catalyst's design as a chiral analogue of ferric chloride, with multiple coordination sites, is believed to be key to its high efficiency and stereoselectivity. nih.gov Similarly, an iron-catalyzed stereoselective oxidative cross-coupling has been developed using a labile chiral auxiliary, providing access to specifically designed (Ra)- and (Sa)-NOBINs that are otherwise difficult to synthesize. researchgate.netresearchgate.net
Another significant strategy involves the modification of pre-existing, optically pure binaphthyl structures. A practical synthesis of chiral NOBIN has been achieved from optically pure 1,1'-bi-2-naphthol (B31242) (BINOL) via a palladium-catalyzed amination reaction. lookchem.com Although this process requires several protection and deprotection steps, it offers an attractive alternative route. lookchem.com A more direct, single-step approach has also been proposed, wherein BINOL is heated in the presence of concentrated aqueous ammonia (B1221849) and ammonium (B1175870) sulfite, drawing from the principles of the Bucherer reaction to convert a hydroxyl group into an amine. lookchem.com
Transition-metal-free strategies have also emerged. For instance, a highly efficient Smiles rearrangement has been utilized to achieve switchable enantioselective amination of O-arenes, providing access to non-symmetric NOBIN-type derivatives. researchgate.net Furthermore, nickel(II)-catalyzed aerobic oxidative aryl-aryl cross-coupling, employing a chiral bis(oxazoline) ligand, presents another powerful method for the asymmetric synthesis of NOBIN derivatives. acs.org
The following table summarizes key findings in the asymmetric synthesis of these important precursors.
| Precursor | Synthetic Method | Catalyst/Auxiliary | Yield | Enantiomeric Excess/Ratio | Reference |
| (S)-(-)-NOBIN | Resolution of racemate | (1S)-(+)-10-Camphorsulfonic acid | 30% (after crystallization) | ~100% ee | cas.cz |
| Enantiomerically enriched NOBIN | Cu(II)-mediated oxidative cross-coupling | α-methylbenzylamine | - | up to 46% ee | cas.czresearchgate.net |
| (Ra)-NOBIN Derivatives | Fe-catalyzed oxidative cross-coupling | [Fe((Ra)-BINSate)]+ | up to 99% | up to 96:4 er | nih.gov |
| Chiral NOBIN | Pd-catalyzed amination | - | - | - | lookchem.com |
| Atropisomeric NOBIN Derivatives | Ni(II)-catalyzed aerobic oxidative cross-coupling | Ni(OTf)2/chiral bis(oxazoline) | - | - | acs.org |
These methodologies highlight the diverse and innovative approaches chemists have developed to access enantiopure precursors of this compound. The availability of these chiral building blocks is essential for the continued development of new asymmetric catalysts and their applications in synthesizing complex molecules.
Enantiomeric Resolution and Stereochemical Characterization of 1,1 Binaphthalen 2 Amine
Chiral Resolution Techniques for [1,1'-Binaphthalen]-2-amine Enantiomers
The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for its use as a chiral ligand or auxiliary. Various methods have been developed for the resolution of binaphthyl derivatives, which are applicable to the target amine. These primarily include classical resolution through the formation of diastereomeric salts and kinetic resolution.
Classical resolution remains one of the most practical and economical methods for separating enantiomers on a large scale. nih.gov This technique involves reacting the racemic amine (a base) with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. After separation, the desired amine enantiomer is recovered by treating the salt with a base to break the ionic bond.
Kinetic resolution is another powerful strategy that relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.netnih.gov In a typical scenario, a chiral catalyst selectively promotes the transformation of one enantiomer into a new product at a much faster rate than the other. researchgate.net This allows for the separation of the unreacted, enantiomerically enriched amine from the newly formed product. For instance, chiral calcium phosphate-catalyzed acylation has been used for the kinetic resolution of related 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives. researchgate.net Similarly, N-heterocyclic carbene (NHC)-catalyzed acylation has proven highly effective for the kinetic resolution of axially chiral biaryl amino alcohols. researchgate.net
Capillary electrophoresis using chiral selectors is another analytical and sometimes preparative method for separating binaphthyl enantiomers. For example, amino acid-based surfactants have been used as chiral pseudostationary phases to achieve enantiomeric separation of compounds like 1,1'-Binaphthyl-2,2'-diamine. scirp.org
Table 1: Chiral Resolution Techniques for Binaphthylamines
| Resolution Technique | Principle | Advantages | Common Resolving Agents/Catalysts |
|---|---|---|---|
| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. nih.gov | Scalable, cost-effective for industrial production. nih.gov | Chiral acids (e.g., Tartaric acid derivatives), Chiral phosphoric acids. orgsyn.org |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. researchgate.net | Provides access to highly enantiopuer starting material and a new chiral product. | Chiral catalysts (e.g., Chiral Phosphoric Acids, N-Heterocyclic Carbenes, Metal-ligand complexes). researchgate.netnih.govresearchgate.net |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High separation efficiency, applicable for analytical and preparative scales. | Polysaccharide-based CSPs, Pirkle-type CSPs. |
| Capillary Electrophoresis | Differential mobility of enantiomers in the presence of a chiral selector in the background electrolyte. scirp.org | High resolution, requires only a small amount of sample. | Cyclodextrins, chiral surfactants (e.g., undecanoyl L-leucine). scirp.org |
Determination of Absolute Configuration
Once the enantiomers are separated, establishing their absolute configuration (i.e., assigning them as R or S) is essential. This is accomplished primarily through spectroscopic methods and X-ray crystallography.
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. cas.cz The resulting VCD spectrum, which shows both positive and negative bands, is a unique fingerprint of a molecule's three-dimensional structure, including its absolute configuration. cas.czresearchgate.net
For binaphthyl derivatives, the VCD spectrum is particularly sensitive to the dihedral angle between the two naphthalene (B1677914) rings, which is the source of the molecule's axial chirality. cas.czresearchgate.net The experimental VCD spectrum of an enantiomer is compared with a theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). cas.cz A good match between the experimental spectrum of one enantiomer and the spectrum calculated for a specific configuration (e.g., R) allows for an unambiguous assignment of its absolute configuration. cas.czresearchgate.net This combined experimental and computational approach has been successfully applied to various 1,1'-binaphthyl derivatives, providing detailed information on their conformation in solution. cas.cznih.gov The solvent can influence the VCD spectra by perturbing the conformational populations and the electronic structure of the molecule. nih.govacs.org
Table 2: Application of VCD for Absolute Configuration Assignment
| Parameter | Description | Significance |
|---|---|---|
| Experimental Spectrum | Measured VCD spectrum of the purified enantiomer. cas.cz | Provides the unique spectroscopic fingerprint of the molecule's chirality. cas.cz |
| Theoretical Calculation | Spectrum predicted using quantum chemical methods (e.g., BPW91/6-31G** DFT). cas.czresearchgate.net | A theoretical model for a known configuration (R or S) is generated for comparison. cas.cz |
| Spectral Comparison | The experimental VCD is overlaid with the calculated spectrum. | A strong correlation between the signs and relative intensities of the bands confirms the absolute configuration. |
| Key Spectral Region | The fingerprint region (e.g., 1000-1600 cm⁻¹) is often rich in structural information. | Contains vibrations from the binaphthyl skeleton and functional groups that are sensitive to the chiral arrangement. cas.cz |
X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. The technique provides a precise three-dimensional structure of a molecule in the solid state. To determine the absolute configuration of this compound, a single crystal of one of its pure enantiomers, or a derivative thereof, is required.
Often, the amine itself may not crystallize readily. In such cases, it is converted into a crystalline derivative by reacting it with a molecule of known absolute configuration, such as a chiral carboxylic acid. This reaction forms a diastereomeric salt. The resulting crystal structure contains both the amine and the known chiral auxiliary. By determining the three-dimensional arrangement of the atoms in the crystal, the configuration of the amine relative to the known auxiliary can be established, thus revealing its absolute configuration. Alternatively, if the molecule contains a heavy atom, anomalous dispersion effects can be used to determine the absolute configuration directly from a crystal of the pure enantiomer without the need for a chiral auxiliary. The crystal structures of several chiral binaphthyl derivatives have been resolved, confirming their structures and absolute configurations. nih.govcardiff.ac.ukresearchgate.net
Table 3: X-ray Crystallography for Absolute Configuration Determination
| Method | Description | Requirements | Outcome |
|---|---|---|---|
| Direct Crystallization | Growing a single crystal of the pure enantiomer. | A well-ordered single crystal of the enantiomer; often requires the presence of a heavy atom for anomalous dispersion measurement. | Unambiguous 3D structure and absolute configuration. |
| Diastereomeric Salt/Complex Formation | Co-crystallization with a chiral auxiliary of known absolute configuration (e.g., a chiral acid). nih.gov | Formation of a high-quality single crystal of the diastereomeric salt or complex. nih.gov | The configuration of the target molecule is determined relative to the known configuration of the auxiliary. nih.gov |
| Crystalline Derivative | Chemical modification of the amine to form a new, more easily crystallizable chiral compound. | Synthesis of a suitable derivative and subsequent growth of a single crystal. | Provides the absolute configuration of the derivative, which is directly related to the parent amine. |
Applications of 1,1 Binaphthalen 2 Amine in Transition Metal Catalyzed Asymmetric Reactions
Asymmetric Hydrogenation (AH)
Asymmetric hydrogenation (AH) is a powerful and atom-economical method for creating stereogenic centers, and it is widely used in both academic research and industrial-scale synthesis. ethz.chnih.gov Ligands derived from the binaphthyl framework have been instrumental in advancing this field.
The asymmetric hydrogenation of imines is one of the most direct strategies for producing valuable chiral amines. nih.govacs.org Ligands incorporating the binaphthyl motif have been shown to be highly effective in this transformation.
For instance, the iridium complex of (S,S)-f-Binaphane has been utilized as an effective catalyst for the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines. acs.org This reaction provides a straightforward route to a range of unnatural N-alkyl aryl alanines. The hydrogenation of up to 22 different N-alkyl imines proceeded efficiently, yielding the corresponding chiral amines with enantiomeric excesses (ee) of up to 90%. acs.org These amine products can be readily converted into valuable amino acids. A notable observation in these studies was the significant impact of the N-substituent's size on enantioselectivity, with larger alkyl groups leading to a decrease in ee. acs.org
Furthermore, the Ir/f-Binaphane catalytic system has demonstrated excellent performance in the asymmetric hydrogenation of sterically hindered N-aryl imines, which are generally considered difficult substrates. acs.org This method provides access to chiral diarylmethylamines, important structural motifs in many biologically active compounds, with good to excellent enantioselectivities. acs.org
| Entry | R¹ (Aryl) | R² (Alkyl) | Product | Enantiomeric Excess (ee) | Reference |
| 1 | Phenyl | Methyl | N-Methyl-1-(2-furyl)phenylmethanamine | 88% | acs.org |
| 2 | Phenyl | Ethyl | N-Ethyl-1-(2-furyl)phenylmethanamine | 90% | acs.org |
| 3 | 4-Methoxyphenyl | Methyl | N-Methyl-1-(2-furyl)(4-methoxyphenyl)methanamine | 85% | acs.org |
| 4 | 4-Chlorophenyl | Methyl | N-Methyl-1-(4-chlorophenyl)-1-(2-furyl)methanamine | 87% | acs.org |
| 5 | Phenyl | Isopropyl | N-Isopropyl-1-(2-furyl)phenylmethanamine | 75% | acs.org |
This table presents selected data for illustrative purposes.
The synthesis of chiral primary amines is of paramount importance for the pharmaceutical and agrochemical industries. dicp.ac.cn Asymmetric reductive amination of ketones, which involves the in situ formation and subsequent hydrogenation of an imine, is a practical and efficient method for this purpose. dicp.ac.cn
An iridium-f-Binaphane complex has been successfully applied as a catalyst for the asymmetric reductive amination of various aryl ketones. dicp.ac.cn In the presence of titanium(IV) isopropoxide and iodine, this catalytic system achieved complete conversions and high enantioselectivities (up to 96% ee) for a range of substrates. dicp.ac.cn This one-pot, two-step process provides a simple and effective route to chiral primary amines from readily available ketones. dicp.ac.cn An important feature of this system is that the Ir-f-Binaphane catalyst is highly selective for the imine reduction and does not hydrogenate the ketone starting material under the same conditions. dicp.ac.cn While the asymmetric reduction of oximes is another potential route to chiral amines, it has proven to be a more challenging transformation. researchgate.netuc.pt
| Entry | Aryl Ketone | Amine Source | Product | Enantiomeric Excess (ee) | Reference |
| 1 | Acetophenone | NH₄OAc | 1-Phenylethanamine | 94% | dicp.ac.cn |
| 2 | 4'-Methoxyacetophenone | NH₄OAc | 1-(4-Methoxyphenyl)ethanamine | 96% | dicp.ac.cn |
| 3 | 4'-Chloroacetophenone | NH₄OAc | 1-(4-Chlorophenyl)ethanamine | 93% | dicp.ac.cn |
| 4 | 2'-Methoxyacetophenone | NH₄OAc | 1-(2-Methoxyphenyl)ethanamine | 95% | dicp.ac.cn |
| 5 | 1-Acetonaphthone | NH₄OAc | 1-(Naphthalen-1-yl)ethanamine | 92% | dicp.ac.cn |
This table presents selected data for illustrative purposes. Reactions were performed using an Ir-f-Binaphane complex in the presence of Ti(OiPr)₄ and I₂.
The success of asymmetric hydrogenation reactions heavily relies on the design of the chiral ligand. Phosphine (B1218219) and phosphoramidite (B1245037) ligands derived from the binaphthyl scaffold are among the most effective classes of ligands for this purpose. rsc.orgdicp.ac.cn
The f-Binaphane ligand, while being a ferrocene-based phosphine, incorporates a binaphthyl moiety that creates the essential axially chiral environment. acs.orgdicp.ac.cn This ligand, when complexed with iridium, forms a catalyst with a deep chiral pocket around the metal center, which is critical for achieving high levels of enantioselectivity and reactivity. nih.govchinesechemsoc.org The Ir-f-Binaphane system has proven to be highly efficient for the hydrogenation of a variety of substrates, including unprotected β-enamine esters, sterically hindered imines, and in the reductive amination of ketones. acs.orgdicp.ac.cnnih.gov The development of phosphine-phosphoramidite ligands, which combine the features of both phosphines and phosphoramidites, has also led to highly efficient catalysts for the asymmetric hydrogenation of olefins and imines. dicp.ac.cnresearchgate.net The modular nature of these ligands, often derived from BINOL (a close relative of the binaphthylamine scaffold), allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific substrates. rsc.orgdicp.ac.cn
Hydrogenation of Ketones and Oximes for Chiral Amine Synthesis
Asymmetric C-H Activation and Functionalization
Direct C-H bond activation and functionalization have emerged as a highly attractive strategy in organic synthesis, offering a more atom- and step-economical approach to building molecular complexity compared to traditional cross-coupling methods that require pre-functionalized starting materials. researchgate.netnih.gov The development of enantioselective variants of these reactions is a key frontier in catalysis.
Palladium catalysis has been at the forefront of C-H activation research. researchgate.netacs.org Recently, ligands derived from the binaphthyl scaffold have enabled significant advances in enantioselective Pd-catalyzed C-H activation/cycloaddition reactions. acs.orgacs.orgnih.gov
A notable application is the formal (5+2) cycloaddition between homobenzyltriflamides or o-methylbenzyltriflamides and allenes to construct enantioenriched 2-benzazepines. acs.orgnih.gov These seven-membered nitrogen-containing heterocycles are important structural motifs in medicinal chemistry. The reactions proceed via the activation of either C(sp²)-H or C(sp³)-H bonds, demonstrating the versatility of the catalytic system. nih.gov The success of these transformations is critically dependent on the nature of the chiral ligand.
To address the challenge of achieving high enantioselectivity in Pd-catalyzed C-H activation, a new class of ligands called NOBINAc has been developed. acs.orgacs.orgnih.gov These ligands are created by acylating NOBIN (2'-amino-[1,1'-binaphthalen]-2-ol), a direct derivative of the [1,1'-binaphthalen]-2-amine family. nih.govresearchgate.net
The design of NOBINAc ligands ingeniously combines the proven axial chirality of the binaphthyl scaffold with the bidentate coordination properties of mono-N-protected amino acids (MPAAs), which are known to facilitate Pd-promoted C-H activation through a concerted metalation-deprotonation pathway. acs.orgnih.gov DFT calculations have shown that while NOBINAc ligands form palladacycles with geometries similar to those of MPAAs, the resulting chiral environment is distinct. researchgate.net
In practice, NOBINAc ligands have been shown to be superior to standard MPAA ligands in asymmetric Pd-catalyzed C-H activation/annulation processes. nih.gov For example, in the annulation of o-methylbenzylamides with allenes, which involves activating a C(sp³)–H bond, the use of an MPAA-type ligand resulted in low enantioselectivity (less than 79% ee). nih.gov In stark contrast, switching to a NOBINAc ligand dramatically increased the enantioselectivity to 95% ee. acs.orgnih.gov This demonstrates the significant potential of NOBINAc ligands, derived from the this compound core structure, to enable previously challenging enantioselective C-H functionalization reactions. acs.orgrsc.org
| Entry | Ligand | Product Yield | Enantiomeric Excess (ee) | Reference |
| 1 | N-Boc-(R)-NOBINAc (L1) | 31% | 40% | acs.org |
| 2 | MPAA-type ligand | 72% | 14% | nih.gov |
| 3 | NOBINAc (L4) | 85% | 95% | nih.gov |
This table compares the performance of different ligands in the enantioselective synthesis of 2-benzazepines via Pd-catalyzed (5+2) cycloaddition, highlighting the superior performance of the NOBINAc ligand L4. Data is for the reaction between an o-methylbenzylamide and an allene.
Palladium-Catalyzed Enantioselective C-H Activation/Cycloaddition Reactions
Synthesis of Chiral Benzazepines via Formal (5+2) Cycloadditions
The synthesis of chiral benzazepines, a significant structural motif in biologically active compounds, can be achieved through various synthetic strategies. One notable approach involves the formal (5+2) cycloaddition. While direct (5+2) cycloadditions are a powerful tool for constructing seven-membered rings, alternative methods such as dearomative rearrangements and rhodium-catalyzed C-H activation/cycloaddition cascades have also proven effective in generating benzazepine frameworks.
A catalyst-free dearomative rearrangement of o-nitrophenyl alkyne provides a divergent route to biologically important benzazepines. This reaction proceeds through a tandem oxygen transfer cyclization, (3+2) cycloaddition, and a (homo-)hetero-Claisen rearrangement. nih.gov The generality of this method is demonstrated by the successful synthesis of various benzazepines with both electron-rich and electron-deficient substituents on the aromatic ring, generally in yields of around 70%. nih.gov Sterically hindered products can also be obtained, albeit in slightly lower yields. nih.gov
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | H | 2a | 72 |
| 2 | 4-Me | 2b | 75 |
| 3 | 4-OMe | 2c | 71 |
| 4 | 4-F | 2d | 73 |
| 5 | 4-Cl | 2e | 70 |
| 6 | 4-Br | 2f | 68 |
| 7 | 4-CF3 | 2g | 65 |
| 8 | 5-Me | 2h | 74 |
| 9 | 5,6-OCH2O | 2i | 55 |
| 10 | 3-Me | 2n | 59 |
| Data sourced from a study on the dearomative rearrangement of o-nitrophenyl alkyne. nih.gov |
Furthermore, rhodium(III)-catalyzed C–H allylation of nitrones with allyl precursors, followed by an intramolecular 1,3-dipolar cycloaddition, offers an efficient pathway to 1,4-epoxy-2-aryltetrahydro-1-benzazepine derivatives. rsc.org This regio- and stereoselective reaction generates the cis-isomer with a broad substrate scope and good tolerance for various functional groups. rsc.org
While these methods provide access to benzazepine structures, the direct application of this compound derivatives in formal (5+2) cycloadditions for this purpose is not extensively documented in the provided search results. However, the broader field of asymmetric catalysis often utilizes binaphthyl-based ligands to induce chirality in various transformations. For instance, iridium complexes with N,P-ligands are effective in the asymmetric hydrogenation of cyclic ene-carbamates to produce chiral tetrahydro-3-benzazepines with excellent enantioselectivity (91–99% ee). nih.gov
Asymmetric Carbon-Carbon Bond Formation
Suzuki-Miyaura Cross-Coupling for Axially Chiral Biaryls
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl compounds. acs.org The development of asymmetric variants of this reaction has become crucial for accessing axially chiral biaryls, which are prevalent in medicinal chemistry and chiral catalyst design. acs.orgresearchgate.net Ligands derived from the [1,1'-binaphthalene] scaffold, including those related to this compound, play a significant role in achieving high enantioselectivity in these transformations.
The use of palladium catalysts in conjunction with chiral phosphine ligands is a common strategy. For instance, the asymmetric Suzuki-Miyaura coupling of arylboronic acids with 2-diarylphosphino-1-naphthyl bromides has been successfully achieved using palladium and MOP-type ligands, which are 2-functionalized-2'-diarylphosphino-1,1'-biaryl ligands. acs.org This method provides a range of axially chiral biaryl monophosphine oxides in good yields (34-99%) and with high enantioselectivity (up to 94% ee). acs.org The presence of an ortho-formyl group on the arylboronic acid has been shown to significantly enhance the efficiency of the coupling. acs.org
A notable advancement in this area is the use of enantiopure, sulfonated SPhos (sSPhos), a ligand that derives its chirality from an atropisomeric axis introduced through sulfonation. acs.org This ligand has enabled a rare example of an asymmetric phenyl-phenyl cross-coupling, leading to the synthesis of highly enantioenriched 2,2'-biphenols. acs.org The high levels of asymmetric induction are attributed to attractive noncovalent interactions involving the sulfonate group of the ligand. acs.org
| Ligand | Substrates | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
| MOP-type ligands | Arylboronic acids and 2-diarylphosphino-1-naphthyl bromides | Palladium | Axially chiral biaryl monophosphine oxides | Up to 94% | acs.org |
| (S)-2'-(dicyclohexylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine | (1-bromo-2-naphthalenyl)phosphonic acid di-Me ester and (2-methylphenyl)boronic acid | Pd₂(dba)₃ | (+)-[1-(2-methylphenyl)-2-naphthalenyl]phosphonic acid di-Me ester | 86% | acs.org |
| Chiral-bridged biphenyl (B1667301) monophosphine ligands | 3-methyl-2-bromophenylamides and 1-naphthaleneboronic acids | Palladium | Axially chiral biaryl compounds | Up to 88% | researchgate.net |
| Enantiopure sulfonated SPhos (sSPhos) | Arylboronic acids and aryl halides | Palladium | 2,2'-Biphenols | High | acs.org |
The versatility of this methodology is further demonstrated by the development of a one-pot tandem asymmetric cross-coupling/cross-coupling sequence using a single palladium catalyst, which allows for the efficient preparation of diverse chiral biaryl products. researchgate.net Efficient asymmetric Suzuki-Miyaura coupling reactions have also been employed to synthesize chiral biaryl compounds using phosphinate groups as chiral auxiliaries, achieving excellent yields and good diastereoselectivities. nih.gov
Intramolecular Aza-Michael Addition Reactions
The intramolecular aza-Michael reaction is a powerful method for the synthesis of nitrogen-containing heterocyclic compounds in an enantiomerically enriched form. rsc.org This reaction can be catalyzed by various organocatalysts, including those derived from binaphthyl structures, and proceeds through either covalent or non-covalent catalysis. rsc.org
In the context of this compound derivatives, their application as catalysts or ligands in intramolecular aza-Michael additions is part of a broader strategy that utilizes chiral amines and their derivatives to control stereochemistry. Cinchona alkaloid-based primary-tertiary diamines, for example, have been shown to be highly effective catalysts for the intramolecular enantioselective aza-Michael addition of carbamates, sulfonamides, and acetamides bearing an α,β-unsaturated ketone. nih.gov This approach yields a variety of 2-substituted five- and six-membered heterocycles in good yields (up to 99%) and with excellent enantioselectivity (92–97.5% ee). nih.gov
| Substrate (n) | Protecting Group (PG) | Product | Yield (%) | ee (%) |
| 1 | Cbz | Piperidine (B6355638) derivative | 95 | 99 |
| 1 | Boc | Piperidine derivative | 90 | 99 |
| 0 | Cbz | Pyrrolidine derivative | 85 | 96 |
| 0 | Boc | Pyrrolidine derivative | 75 | 97 |
| Data sourced from a study using a chiral cinchona-based primary-tertiary diamine catalyst. nih.gov |
The mechanism of these organocatalyzed reactions often involves the activation of the Michael acceptor by the catalyst. In the case of primary amine catalysts, an iminium ion intermediate is formed with the enone substrate under acidic conditions. rsc.org A bifunctional catalyst can simultaneously activate the nucleophile, for instance, through hydrogen bonding with the carbamate (B1207046) carbonyl oxygen. rsc.org The intramolecular attack of the nitrogen nucleophile then proceeds in a stereocontrolled manner to afford the aza-Michael product. rsc.org
While the provided search results highlight the use of other chiral amines, the principles of bifunctional catalysis and stereochemical control are applicable to derivatives of this compound, which can be designed to possess similar functionalities. The use of lithium tetrafluoroborate (B81430) has also been shown to be an efficient catalyst for both inter- and intramolecular aza-Michael additions with aromatic amines, leading to the formation of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. academie-sciences.fr
Magnesium-Catalyzed Asymmetric Transformations Involving Binaphthyl-Amine Scaffolds
Magnesium-based catalysts have emerged as practical and low-cost alternatives for a variety of asymmetric transformations. researchgate.net Chiral ligands, particularly those derived from the binaphthyl scaffold, are frequently employed to generate chiral magnesium(II) complexes that can effectively catalyze these reactions.
Asymmetric Synthesis of Chiral Amino Alcohols
Chiral amino alcohols are valuable building blocks in organic synthesis, serving as ligands, organocatalysts, and key structural motifs in natural products and pharmaceuticals. rsc.org Magnesium-catalyzed asymmetric reactions provide a direct route for their synthesis.
One prominent method is the enantioselective ring-opening of meso-epoxides with amines. Early work by Ding and co-workers utilized simple Binol-Mg or H₄-Binol-Mg complexes to achieve this transformation. rsc.org By adjusting the catalyst composition, both aromatic and aliphatic amines can be used as nucleophiles, leading to the formation of chiral β-amino alcohols in moderate to high yields and with good to excellent enantioselectivities. rsc.org
Another powerful strategy is the asymmetric hydroxylative ring-opening of aziridines. The Feng group developed a desymmetrization reaction of meso-aziridines with primary alcohols catalyzed by an N,N'-dioxide-Mg(OTf)₂ complex. rsc.org Notably, water can also serve as the nucleophile in this reaction, providing a direct pathway to chiral β-amino alcohols. rsc.org
| Reaction Type | Catalyst System | Substrates | Product Type | Enantioselectivity (ee) | Reference |
| Ring-opening of meso-epoxides | Binol-Mg / H₄-Binol-Mg | meso-Epoxides and amines | Chiral β-amino alcohols | Good to excellent | rsc.org |
| Ring-opening of meso-aziridines | N,N'-dioxide-Mg(OTf)₂ | meso-Aziridines and water | Chiral β-amino alcohols | High | rsc.org |
Asymmetric Synthesis of Chiral β-Amino Acids and α-Amino Phosphoric Acids
The development of catalytic asymmetric methods for the synthesis of chiral β-amino acids and their analogues, such as α-amino phosphoric acids, is of significant interest due to their biological activities. rsc.orgnih.gov
A direct approach to chiral β-amino acids involves the conjugate addition of nitrogen nucleophiles to α,β-unsaturated compounds. Sibi and co-workers have reported on such reactions, which can be effectively catalyzed by magnesium complexes. rsc.org Furthermore, Ishihara and co-workers developed a highly enantioselective direct Mannich reaction between malonates and aldimines using a Binol-Mg complex as a cooperative acid-base bifunctional catalyst. rsc.org The resulting products can be readily converted into optically active β-amino acids. rsc.org
For the synthesis of α-amino phosphoric acids, a key strategy is the hydrophosphonylation of imines. nih.gov While the provided search results focus more on Brønsted acid catalysis for this transformation, the underlying principle of activating the imine electrophile and the phosphite (B83602) nucleophile can be adapted to magnesium-based catalytic systems. For instance, Akiyama and others have shown that chiral binaphthyl phosphoric acid derivatives can catalyze the enantioselective hydrophosphonylation of imines to afford α-aminophosphonates with high enantiomeric excess. nih.gov A similar bifunctional activation could potentially be achieved with a suitably designed chiral magnesium catalyst.
| Reaction Type | Catalyst System | Substrates | Product Type | Enantioselectivity (ee) | Reference |
| Direct Mannich reaction | Binol-Mg complex | Malonates and aldimines | Precursors to β-amino acids | High | rsc.org |
| Hydrophosphonylation | Chiral binaphthyl phosphoric acid | Imines and phosphites | α-Aminophosphonates | Up to 90% | nih.gov |
1,1 Binaphthalen 2 Amine As an Organocatalyst
Direct Organocatalytic Applications of Binaphthyl-Derived Amino Acid and Azepine Catalysts
The unique steric and electronic properties of the 1,1'-binaphthyl backbone have been harnessed to create highly effective organocatalysts. By incorporating amino acid or azepine functionalities, chemists have developed catalysts that mimic enzymatic processes, facilitating carbon-carbon and carbon-heteroatom bond formation with high levels of stereocontrol. researchtrends.net These catalysts are particularly noted for their applications in asymmetric aldol (B89426), Mannich, and oxa-Michael reactions.
Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. Binaphthyl-derived amino acid catalysts have proven to be robust and highly selective for these transformations. A novel and sturdy binaphthyl-based amino acid was designed and successfully utilized in the direct asymmetric aldol reaction, in some cases demonstrating superior yields and selectivities compared to the well-established proline catalyst. nih.gov For instance, the reaction between acetone (B3395972) and 4-nitrobenzaldehyde, when catalyzed by this binaphthyl-based amino acid, yielded the aldol adduct in 82% yield with an impressive 95% enantiomeric excess (ee). nih.gov
Organocatalysts synthesized from 1,1'-Bi-2-naphthol (B31242) (BINOL) and various amino acids have been effectively used to catalyze direct asymmetric syn-aldol reactions. researchtrends.net These catalysts, prepared through a straightforward two-step sequence, have been tested in reactions involving hydroxyacetone (B41140) and a range of aromatic aldehydes. researchtrends.net The catalyst design, which promotes a specific Z-enamine conformer of the hydroxyacetone, leads to the preferential formation of the syn-product. researchtrends.net
The versatility of these catalysts is evident in their effectiveness with different ketones. They have been found to efficiently catalyze reactions with cyclic or unsymmetrical ketones, producing the corresponding aldol adducts with excellent diastereo- and enantioselectivities. nih.gov
Table 1: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde Catalyzed by a Binaphthyl-Based Amino Acid nih.gov
| Catalyst Loading | Yield (%) | Enantiomeric Excess (ee, %) |
| 10 mol% | 82 | 95 |
Asymmetric Mannich Reactions
The Mannich reaction is a fundamental method for synthesizing β-amino carbonyl compounds, which are valuable precursors for amino acids, amino alcohols, and other biologically active molecules. nih.govresearchgate.net While various organocatalysts have been developed for this transformation, those incorporating the binaphthyl scaffold have shown unique reactivity and selectivity. researchgate.net
Binaphthyl-based chiral halonium salts have been successfully employed as powerful catalysts in the asymmetric Mannich reaction to produce β-amino cyanoesters with adjacent tetrasubstituted carbon stereocenters. beilstein-journals.org This catalytic system provided the desired products in excellent yields with up to 86% ee. beilstein-journals.org This represented a significant advancement in constructing sterically demanding quaternary centers. beilstein-journals.org
Furthermore, thiourea (B124793) catalysts derived from 1,1′-binaphthyl-2,2′-diamine have been investigated for asymmetric Mannich reactions, although their performance was found to be inferior to other catalyst systems in some cases. nih.gov In contrast, binaphthyl-modified squaramide catalysts have demonstrated high efficiency in the related enantioselective addition of diphenyl phosphonate (B1237965) to ketimines, affording chiral 3-amino-3-phosphonyl-substituted oxindole (B195798) derivatives in high yields and with up to 99% ee. beilstein-journals.org This highlights the tunability of the binaphthyl framework for different types of Mannich-type transformations.
The design of specific amino acids has led to catalysts that can control the diastereoselectivity of the Mannich reaction. While proline and its derivatives typically yield syn-products, specifically designed catalysts can favor the formation of anti-products with high diastereo- and enantioselectivities. nih.gov
Table 2: Asymmetric Mannich Reaction Catalyzed by a Binaphthyl-Based Chiral Halonium Salt beilstein-journals.org
| Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) |
| α-cyanoester | Aldimine | Excellent | up to 86 |
Asymmetric Intramolecular Oxa-Michael Cyclization
The intramolecular oxa-Michael reaction is a key strategy for the synthesis of chiral oxygen-containing heterocycles, such as flavanones and tetrahydrofurans, which are common motifs in natural products and pharmaceuticals. unibs.itacs.org The development of organocatalysts for this transformation is challenging due to the lower nucleophilicity of alcohols compared to other nucleophiles. acs.org
Binaphthylazepine-based organocatalysts have been explored for this purpose. Specifically, a novel 1,1′-binaphthylazepine tetrazole and its nitrile precursor were tested as chiral organocatalysts in the asymmetric intramolecular oxa-Michael cyclization of 2-hydroxy chalcones to synthesize chiral flavanones. unibs.itresearchgate.net While these catalysts successfully promoted the cyclization, the enantioselectivity observed in these preliminary tests was low. unibs.itresearchgate.net This indicates that while the binaphthylazepine scaffold is capable of catalyzing the reaction, further optimization of the catalyst structure is necessary to achieve high levels of enantiodiscrimination. unibs.it
This area of research is active, with other catalytic systems, such as those based on bifunctional iminophosphoranes or metal complexes with chiral ligands like BINOL, also being investigated to overcome the challenges associated with this transformation. acs.orgrsc.org
Table 3: Preliminary Results for Asymmetric Intramolecular Oxa-Michael Cyclization of 2-Hydroxy Chalcones unibs.itresearchgate.net
| Catalyst | Substrate | Enantioselectivity |
| (R,Sa)-1,1′-Binaphthylazepine tetrazole | 2-Hydroxy chalcone | Low |
| (R,Sa)-1,1′-Binaphthylazepine nitrile | 2-Hydroxy chalcone | Low |
Design Principles for Binaphthyl-Derived Amino Acid and Azepine Organocatalysts
The efficacy of organocatalysts derived from [1,1'-Binaphthalen]-2-amine stems from several key design principles that leverage the unique properties of the binaphthyl backbone. The careful selection and modification of this chiral scaffold are vital for creating catalysts with high stability, reactivity, and selectivity. researchgate.net
A primary design principle is the exploitation of the stable axial chirality of the 1,1'-binaphthyl unit. nih.gov This rigid and well-defined chiral environment is the foundation for inducing asymmetry in the transition state of a reaction. Functionalities are strategically introduced at specific positions on the binaphthyl rings to interact with the substrates. Typically, groups at the 2- and 2'-positions serve as the primary sites for interaction, such as forming enamines or iminium ions, while substituents at the 3- and 3'-positions are used to tune the steric and electronic environment of the active site, thereby influencing selectivity. nih.gov
Another important principle involves combining the atropisomerism of the binaphthyl moiety with a central chirality element. unibs.itmdpi.com For example, new binaphthylazepine-based organocatalysts have been designed by attaching a chiral amino acid or a derivative to the binaphthyl structure. unibs.itmdpi.com This creates a more constrained and complex chiral pocket, which can lead to more effective enantiodiscrimination during the catalytic cycle. mdpi.com
The concept of bifunctionality is also crucial. Catalysts are designed to have both a Lewis basic site (the amine) to activate the nucleophile and a Brønsted acidic site (e.g., a carboxylic acid or tetrazole) to activate the electrophile simultaneously. mdpi.com This cooperative activation mimics the strategy used by many enzymes and often leads to enhanced reactivity and selectivity. The proximity and relative orientation of the amino and acidic moieties are critical for achieving a constrained transition state. mdpi.com The development of N-spiro-di- and tetranaphthoazepinium salts as phase-transfer catalysts is a prime example of sophisticated catalyst design based on the binaphthyl framework. nih.gov
Chiral N,N'-Dioxide-Based Ligands Derived from Tertiary Amines in Organocatalysis
A significant class of catalysts and ligands that can be derived from chiral amino acids are the C2-symmetric N,N'-dioxides. acs.orgscu.edu.cn These compounds have emerged as privileged structures in asymmetric catalysis, acting as both potent organocatalysts and versatile ligands for a wide array of metal ions. acs.orgchinesechemsoc.org
The design of these N,N'-dioxides is based on the principles of C2-symmetry and bifunctional catalysis. scu.edu.cn They are typically synthesized from readily available chiral amino acids, which can include those with a binaphthyl backbone. acs.orgchinesechemsoc.org The resulting N,N'-dioxide amides feature highly nucleophilic N-oxide oxygen atoms, making them ideal for organocatalytic reactions that proceed through the nucleophilic activation of reagents like organosilicon compounds. acs.org
As organocatalysts, they have been successfully applied in the asymmetric addition of trimethylsilylcyanide to aldehydes and ketones. acs.org In these reactions, the N-oxide acts as a Lewis base, while an amide group within the ligand can provide additional stabilization through hydrogen bonding. scu.edu.cn
Furthermore, these N,N'-dioxides serve as highly effective tetradentate ligands that can coordinate with a broad range of metal ions, including Sc(III), Cu(II), and Ni(II). acs.orgrsc.org The resulting metal complexes are powerful chiral Lewis acid catalysts for numerous asymmetric reactions, such as cycloadditions. acs.org The versatility and high efficiency of N,N'-dioxides have led to their application in over 70 different types of asymmetric reactions, demonstrating their status as a privileged class of ligands derived from the foundational structures of chiral amines and amino acids. chinesechemsoc.org
Mechanistic Investigations and Computational Studies of 1,1 Binaphthalen 2 Amine Catalyzed Reactions
Elucidation of Reaction Mechanisms
The mechanisms of reactions catalyzed by [1,1'-Binaphthalen]-2-amine-metal complexes are often complex, involving multiple steps and intermediates. Researchers employ a combination of experimental techniques and computational modeling to unravel these pathways.
Concerted Metalation-Deprotonation (CMD) Pathways in Palladium Catalysis
A prevalent mechanism in palladium-catalyzed C-H activation reactions is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.org In this mechanism, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single transition state, facilitated by a base. wikipedia.org For palladium catalysis, the CMD mechanism is often favored for high-valent, late transition metals like Pd(II). wikipedia.org
Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in supporting the CMD mechanism in various palladium-catalyzed reactions. rsc.orgresearchgate.netnih.gov These studies indicate that the reaction often proceeds through a κ³ ligand coordination, and the flexibility of the ligand structure is important for the transformation. rsc.org The presence of a carboxylate ligand, often from palladium acetate (B1210297) used as a precatalyst, is crucial as it acts as the base that deprotonates the substrate in the concerted step. wikipedia.orgmdpi.com The CMD mechanism successfully predicts relative reactivity and regioselectivity across a wide range of aromatic substrates in palladium-catalyzed direct arylation reactions. nih.gov
Stereochemical Control Mechanisms and Chiral Induction Models
The hallmark of catalysis with chiral this compound ligands is the ability to induce high levels of enantioselectivity. The rigid binaphthyl backbone restricts rotation, creating a well-defined chiral environment around the metal center. smolecule.com This chirality is transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer over the other. tandfonline.com
Several models have been proposed to explain the origin of chiral induction. These models often consider the steric and electronic interactions between the chiral ligand, the metal, and the substrate in the transition state. The C2-symmetry of many binaphthyl-based ligands simplifies the number of possible transition state geometries, aiding in the prediction of the major enantiomer. frontiersin.org For instance, in asymmetric hydrogenation reactions, the chiral ligand dictates the spatial arrangement of the substrate as it coordinates to the metal, leading to a facial-selective hydride transfer. acs.org
Density Functional Theory (DFT) Calculations
DFT calculations have become an indispensable tool for gaining deep insights into the mechanisms of catalyzed reactions. They allow for the detailed study of reaction pathways, the identification of key intermediates and transition states, and the prediction of reaction outcomes.
Prediction of Enantioselectivity and Identification of Rate-Determining Steps
DFT calculations can accurately predict the enantioselectivity of a reaction by comparing the energies of the diastereomeric transition states leading to the different enantiomers. researchgate.netnih.gov The transition state with the lower activation energy will be favored, leading to the formation of the major enantiomer. The predicted enantiomeric excess (ee) can then be compared with experimental results to validate the computational model.
| Reaction Type | Catalyst System | Key Finding from DFT |
| Asymmetric C-H Amidation | Iridium-Oxazoline | The reaction proceeds through an iridium nitrenoid-mediated C-H functionalization pathway. The stereochemical outcome is determined in the C-H insertion step. researchgate.net |
| Asymmetric Bromocyclization | Chiral Phosphate/DABCOnium | The identity of an achiral cocatalyst can invert both regio- and enantioselectivity by altering the noncovalent interactions in the transition state. nih.gov |
| Asymmetric Hydrogenation | Ruthenium-DuanPhos | High enantioselectivity (93% ee) is achieved in the hydrogenation of a standard substrate. acs.org |
| Asymmetric Cycloaddition | Gold-Isocyanide | The enantioselectivity is highly dependent on the steric and electronic properties of the chiral ligand. acs.org |
Conformational Analysis of Chiral this compound Ligand-Metal Complexes
The conformation of the chiral ligand-metal complex plays a critical role in determining its catalytic activity and selectivity. researchgate.net The dihedral angle between the two naphthalene (B1677914) rings of the binaphthyl scaffold is a key parameter that defines the shape of the chiral pocket. ethz.ch
DFT calculations are used to perform conformational analyses of these complexes, identifying the most stable conformers and the energy barriers for rotation around the C1-C1' bond. acs.org This information is vital for understanding how the ligand's structure influences the geometry of the active catalytic species and how it interacts with the substrate. Studies have shown that even subtle changes in the ligand structure, such as the introduction of different substituents, can significantly alter the preferred conformation and, consequently, the outcome of the reaction. acs.org
Molecular Modeling and Transition State Analysis
Molecular modeling techniques, including DFT, are employed to visualize and analyze the three-dimensional structures of transition states. scispace.com This analysis provides a detailed picture of the key interactions that govern the reaction's selectivity. By examining the geometry of the transition state, researchers can identify crucial non-covalent interactions, such as hydrogen bonds, steric repulsions, and π-π stacking, that differentiate the energies of the diastereomeric transition states.
Design and Functionalization of 1,1 Binaphthalen 2 Amine Derivatives for Enhanced Catalysis
Rational Design of the Binaphthyl Scaffold for Specific Reactivity
The rational design of catalysts based on the [1,1'-binaphthyl] framework is a key strategy for achieving high reactivity and selectivity. The rigid and well-defined structure of the binaphthyl backbone allows for precise control over the chiral environment of the catalytic center. acs.org Modifications to this scaffold are a critical aspect of catalyst design, influencing both steric and electronic properties. nih.govsmolecule.com
One of the primary goals in designing the binaphthyl scaffold is to create a specific chiral pocket that can effectively differentiate between the prochiral faces of a substrate. This is often achieved by introducing bulky substituents at the 3 and 3' positions of the binaphthyl rings. These groups can create significant steric hindrance, which directs the approach of the substrate and enhances enantioselectivity. acs.org For instance, the introduction of electronically poor substituents like 3,5-bis(trifluoromethyl)phenyl or 4-nitrophenyl groups at the 3,3′-positions of the binaphthyl backbone has been shown to increase stereoselectivity in certain reactions. acs.org
The ability to tune the binaphthyl scaffold has led to the development of catalysts for a variety of reactions, including asymmetric hydrogenation, cross-coupling reactions, and C-H activation. smolecule.com The steric and electronic properties conferred by the binaphthyl framework are directly responsible for the enhanced reactivity and selectivity observed in these catalytic processes.
Introduction of Auxiliary Chiral Elements and Functional Groups
To further enhance the catalytic performance of [1,1'-Binaphthalen]-2-amine derivatives, chemists often introduce auxiliary chiral elements and functional groups. This strategy allows for the creation of more complex and highly specific catalytic environments. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org
A common approach involves the functionalization of the amine groups at the 2 and 2' positions of the binaphthyl scaffold. researchgate.net For example, the synthesis of C2-symmetrical [1,1'-Binaphthalene]-2,2'-diamines with additional chelating groups attached to the nitrogen atoms has been explored to create potential ligands for asymmetric catalysis. researchgate.net These modifications can introduce new coordination sites for metal catalysts or create opportunities for hydrogen bonding interactions that can help to organize the transition state.
The introduction of functional groups can also serve to modulate the electronic properties of the catalyst. For instance, attaching electron-withdrawing or electron-donating groups to the binaphthyl backbone can influence the Lewis acidity or basicity of the catalytic center, thereby tuning its reactivity. smolecule.com The synthesis of binaphthyl-based secondary amine catalysts containing various functional groups has led to new chiral bifunctional amine catalysts with unique reactivity and selectivity. researchgate.netrsc.org
Moreover, the incorporation of other chiral motifs, such as those derived from cinchona alkaloids, can lead to synergistic effects where the two chiral elements work in concert to achieve high levels of enantioselectivity. rsc.org The synthesis of binaphthyl-cinchona squaramides and thiosquaramides has been shown to be highly effective in promoting asymmetric Michael addition reactions. rsc.org This approach highlights the modularity of the binaphthyl scaffold, which allows for the combination of different chiral elements to create highly tailored catalysts.
Tuning Electronic and Steric Properties of the Amine Moiety
The amine moiety in this compound and its derivatives is a critical component that directly participates in the catalytic cycle of many reactions. Therefore, fine-tuning its electronic and steric properties is a key strategy for optimizing catalytic performance.
Electronic Properties: The nucleophilicity and basicity of the amine can be modulated by the introduction of substituents on the nitrogen atom or on the binaphthyl backbone. For example, the introduction of electron-withdrawing groups can decrease the nucleophilicity of the amine, which can be beneficial in certain catalytic applications where a less reactive amine is desired. Conversely, electron-donating groups can increase the amine's nucleophilicity. The electronic properties of the ligand can be adjusted by modifying the substituents on the BINOL backbone, thereby fine-tuning its catalytic activity for specific reactions. smolecule.com
Steric Properties: The steric environment around the amine group is crucial for controlling enantioselectivity. Increasing the steric bulk of the substituents on the nitrogen atom can create a more crowded chiral pocket, leading to higher levels of asymmetric induction. acs.org For instance, modifying the amine moiety in phosphoramidite (B1245037) ligands by incorporating a cyclic piperidine (B6355638) moiety has been shown to significantly enhance catalytic efficiency and enantioselectivity. acs.org The steric hindrance of substituents at the 3,3′-positions of the binaphthyl backbone can also improve the yield of a reaction. acs.org
The interplay between electronic and steric effects is often complex. In some cases, steric effects can override electronic preferences. For example, in the Pd/Xantphos-catalyzed transformations of binaphthyl triflates, the presence of a sterically demanding trifluoromethyl group led to a specific C-H arylation product, overriding the expected electronic preference. researchgate.net The development of catalysts with a rigid backbone, strong electron donation, and significant steric hindrance has led to a new generation of highly active catalysts for the amination of aryl halides. acs.org
Development of Bifunctional Catalytic Systems Incorporating this compound
A significant advancement in catalysis has been the development of bifunctional catalysts, where two or more catalytic groups work in concert to promote a chemical transformation. The this compound scaffold is an excellent platform for the design of such systems.
Bifunctional catalysts incorporating a binaphthyl-based secondary amine have been designed to act as new chiral bifunctional amine catalysts. researchgate.netrsc.org These catalysts often contain both a basic amine functionality and an acidic group, such as a carboxylic acid, sulfonamide, or thiourea (B124793). researchgate.netthieme-connect.com This combination allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction.
For example, a binaphthyl-based bifunctional catalyst was successfully used in the cross-aldol reaction between two different aldehydes, yielding the anti-aldol adduct with excellent enantioselectivity. researchgate.net The authors attributed the observed stereochemistry to the specific arrangement of the functional groups on the catalyst. To achieve the syn-selective cross-aldol reaction, a different bifunctional amino sulfonamide catalyst was synthesized. researchgate.net This demonstrates the high degree of control that can be achieved by carefully designing the bifunctional catalytic system.
The spatial relationship between the different functional groups on the catalyst is critical for its performance. In binaphthyl-modified catalysts, the unique stereoselectivity is often attributed to the spatial arrangement between the secondary amine moiety and the acidic functional group. thieme-connect.com This arrangement is often fixed by the rigid binaphthyl skeleton. The development of bifunctional primary amine/thiourea catalysts has also proven effective for reactions like the aldol (B89426) reaction between β-methylcyclohexenones and α-ketoesters, where the thiourea moiety interacts with the electrophile, directing its approach. mdpi.com
The following table provides examples of functionalized this compound derivatives and their applications in catalysis.
| Derivative | Functionalization | Catalytic Application | Reference |
| (R)-N,N'-bis(2-hydroxybenzyl)[1,1'-binaphthalene]-2,2'-diamine | Additional chelating groups on nitrogen | Potential ligand for asymmetric catalysis | researchgate.net |
| Binaphthyl-based secondary amine with carboxylic acid | Bifunctional catalyst | Asymmetric cross-aldol reactions | researchgate.net |
| Binaphthyl-based amino sulfonamide | Bifunctional catalyst | Syn-selective cross-aldol reactions | researchgate.net |
| (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine | Phosphine (B1218219) and dimethylamino groups | Asymmetric hydrogenation, cross-coupling | smolecule.com |
| Binaphthyl-cinchona thiosquaramide | Cinchona alkaloid and thiosquaramide moieties | Enantioselective Michael additions | rsc.org |
Structure Activity Relationship Sar Studies of 1,1 Binaphthalen 2 Amine Derived Catalysts
Impact of Substituents on the Amine Nitrogen on Enantioselectivity and Reactivity
Substituents attached to the amine nitrogen of [1,1'-binaphthalene]-2-amine-based ligands play a pivotal role in determining the stereochemical outcome and rate of a catalyzed reaction. The size, electronics, and coordinating ability of these substituents can significantly alter the catalyst's interaction with the substrate.
Research has shown that the steric bulk of the N-substituents is a critical factor. For instance, in the iridium-catalyzed asymmetric hydrogenation of N-alkyl imines, a notable decrease in enantioselectivity was observed when large alkyl substituents were present on the nitrogen atom. acs.org This suggests that excessively bulky groups can hinder the optimal orientation of the substrate in the catalyst's chiral pocket. Conversely, in some systems, such as those used for the enantioselective allylation of tertiary amines, increasing the steric bulk of the exocyclic substituent at the nitrogen from a methyl to an ethyl group led to lower conversion and a reduced enantiomeric ratio. nih.gov
The nature of the N-substituents also influences the electronic properties of the catalyst. In palladium-catalyzed allylic amination, the use of a binaphthol-based monophosphoramidite ligand with specific substituents on the exocyclic amine was key to achieving excellent enantiocontrol. acs.org Furthermore, the presence of specific functional groups on the nitrogen can introduce secondary interactions, such as hydrogen bonding, which can be crucial for enantioselectivity. acs.org For example, masking the N-H group in a catalyst by methylation led to a significant loss of enantioselectivity, highlighting the importance of this hydrogen-bonding interaction. acs.org
Table 1: Effect of N-Substituents on Enantioselectivity in Asymmetric Catalysis
| Catalyst System | N-Substituent | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ir/(S,S)-f-Binaphane | Alkyl | N-Alkyl Imines | Up to 90% | acs.org |
| Ir/(S,S)-f-Binaphane | Large Alkyl | N-Alkyl Imines | Decreased | acs.org |
| Pd/DACH-phenyl-Trost ligand | Methyl | Tetrahydroisoquinoline | High | nih.gov |
| Pd/DACH-phenyl-Trost ligand | Ethyl | Tetrahydroisoquinoline | Lower | nih.gov |
| Pd/Monophosphoramidite | Specific Amine Substituents | Allylic Carbonates | Up to 98% | acs.org |
| GF-Phos/Palladium | Unmasked N-H | Dihydroquinolinone | 96% | acs.org |
| GF-Phos/Palladium | Methylated N | Dihydroquinolinone | <5% | acs.org |
Effect of Substituents on the Binaphthyl Backbone
Modifications to the binaphthyl backbone of [1,1'-binaphthalene]-2-amine derived catalysts offer another powerful strategy for tuning their catalytic performance. Introducing substituents at various positions on the naphthalene (B1677914) rings can alter the steric and electronic environment of the active site, thereby influencing both reactivity and enantioselectivity.
The introduction of bulky substituents at the 3 and 3' positions of the binaphthyl moiety has been a particularly effective strategy for enhancing enantioselectivity in a variety of reactions. nih.gov These bulky groups can create a more defined and restricted chiral pocket, forcing the substrate to adopt a specific orientation that leads to a higher degree of stereochemical control. For example, in the ruthenium-catalyzed hydrogenation of enamides, the presence of substituents at the 3,3'-positions of the binaphthyl moiety had a significant effect on the enantioselectivity.
Furthermore, the electronic properties of the substituents on the binaphthyl backbone can modulate the Lewis acidity or basicity of the catalytic center, which in turn affects the reaction rate and selectivity. By strategically placing electron-donating or electron-withdrawing groups, researchers can fine-tune the catalyst's electronic character for a specific transformation. smolecule.com
Table 2: Impact of Binaphthyl Backbone Substitution on Catalytic Performance
| Catalyst Type | Backbone Substituent | Reaction Type | Observed Effect | Reference |
|---|---|---|---|---|
| Ru(II) dicarboxylate complex | 3,3'-substituents | Hydrogenation of enamides | Significant effect on enantioselectivity | acs.org |
| Chiral Phosphoric Acid | Varied substituents on naphthalene rings | Aryl-aryl bond formation | Access to structurally diverse products | smolecule.com |
| 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA) | None at 3,3'-positions | Mannich-type reaction | High enantioselectivity achieved by complexation with amines | nih.gov |
Influence of Counterions and Additives on Catalytic Performance
The catalytic system's performance is not solely dictated by the structure of the chiral ligand but is also significantly influenced by the nature of the counterion associated with the metal center and the presence of additives. nih.gov These components can affect the solubility, stability, and reactivity of the active catalytic species. acs.org
Additives can also have a profound impact on catalytic performance. Amide additives like N-methylpyrrolidone (NMP) have been shown to improve yields and selectivity in iron-catalyzed cross-coupling reactions. nih.gov In some cases, additives can stabilize the active catalytic species or prevent catalyst decomposition pathways. acs.org For example, the use of certain additives can prevent the formation of inactive catalyst dimers. nih.gov Furthermore, additives can act as co-catalysts or assist in the regeneration of the active catalyst.
Table 3: Effect of Counterions and Additives on Catalysis
| Catalytic System | Counterion/Additive | Reaction Type | Observed Effect | Reference |
|---|---|---|---|---|
| Iron-catalyzed reactions | N-methylpyrrolidone (NMP) | Cross-coupling | Improved product yields and selectivity | nih.gov |
| Nickel(σ-Aryl) Precatalysts | Triflate (vs. Chloride) | C-S cross-coupling | Shortened reaction times | acs.org |
| Copper(II)-amine complexes | Coordinating vs. Non-coordinating anions | Oxidation polymerization | Different maximum activities and reaction rates | researchgate.net |
| (BINAP)Ni complex | Phenylacetonitrile (PhCN) | Amination | Formation of a more active catalyst | acs.org |
Correlation between Catalyst Structure and Enantioselectivity/Yield
The relationship between catalyst structure and performance is often complex and multifactorial. The interplay between the substituents on the amine nitrogen, the modifications on the binaphthyl backbone, and the associated counterions and additives collectively determines the catalyst's efficacy. For example, a highly effective catalytic system might combine a sterically demanding but not overly bulky N-substituent with electron-withdrawing groups on the binaphthyl backbone and a weakly coordinating counterion.
Computational methods, such as Density Functional Theory (DFT), are increasingly being used in conjunction with experimental studies to elucidate these complex structure-activity relationships. catalysis.blog These computational models can provide insights into the transition state geometries and the non-covalent interactions between the catalyst and the substrate, helping to explain the observed enantioselectivity. By understanding these correlations, researchers can move beyond a trial-and-error approach and rationally design the next generation of highly efficient and selective catalysts based on the [1,1'-binaphthalene]-2-amine scaffold.
Comparative Analysis with Other Chiral Ligands and Catalysts
Comparison with Other Binaphthyl-Based Ligands (e.g., BINAP, BINOL derivatives)
The 1,1'-binaphthyl framework is a cornerstone of asymmetric catalysis, with [1,1'-Binaphthalen]-2-amine and its diamino counterpart, BINAM, sharing this privileged backbone with highly successful ligands like BINOL and BINAP. researchgate.netacs.org The defining feature of this family is axial chirality arising from restricted rotation (atropisomerism) around the C1-C1' bond, which creates a stable, well-defined chiral environment. nih.gov However, the functional groups at the 2- and 2'-positions dictate their coordination chemistry and catalytic applications.
This compound and its derivatives are distinguished by the presence of one or more amine functionalities. These nitrogen-containing groups can be readily modified, allowing for the synthesis of a wide array of Schiff bases, amides, and phosphine-amine ligands. researchgate.netresearchgate.net This contrasts with BINOL (1,1'-Bi-2-naphthol), which features hydroxyl groups, and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which has phosphine (B1218219) groups. smolecule.com
The amine groups in this compound derivatives are effective coordinating sites for a variety of transition metals. smolecule.com In contrast, BINOL typically acts as a chiral diol, often deprotonated to form a binaphthoxide that coordinates to metals, or serves as a precursor for chiral phosphoric acids. mdpi.com BINAP functions as a C₂-symmetric bisphosphine ligand, celebrated for its strong coordination to late transition metals like rhodium and ruthenium in asymmetric hydrogenations. smolecule.com
A key difference lies in the electronic properties. The amine group is a stronger electron donor than the hydroxyl group, which can influence the electronic environment of the metal center and, consequently, the catalytic activity. Furthermore, derivatives of this compound can be designed as monodentate ligands, which can offer greater flexibility and adaptability to various substrates compared to the inherently bidentate coordination of BINAP. smolecule.com This flexibility can be advantageous in preventing catalyst inhibition caused by excessive rigidity. smolecule.com
| Feature | This compound / BINAM | BINOL | BINAP |
| Functional Group | Amine (-NH₂) | Hydroxyl (-OH) | Phosphine (-PPh₂) |
| Chirality Source | Axial (Binaphthyl) | Axial (Binaphthyl) | Axial (Binaphthyl) |
| Coordination Mode | Can be monodentate or bidentate (as derivatives) | Typically bidentate (as binaphthoxide) | Bidentate |
| Electronic Nature | Strong electron-donating | Electron-donating | Electron-donating, π-accepting |
| Primary Use | Ligands for various metals, organocatalysts, precursor to Schiff base and phosphine ligands. researchgate.net | Precursor for chiral phosphoric acids, ligands for Lewis acids, and main group metals. smolecule.com | Ligands for Rh, Ru, and Pd in hydrogenation and cross-coupling reactions. |
| Key Advantage | High tunability via N-functionalization. researchgate.net | Versatility as a Brønsted acid or Lewis acid ligand. mdpi.com | High enantioselectivity in asymmetric hydrogenations. |
| Key Limitation | Synthesis can have moderate yields with byproduct formation. smolecule.com | Racemization barrier is sensitive to substitution. acs.org | Can be overly rigid, limiting substrate scope. smolecule.com |
Comparison with Non-Binaphthyl Chiral Amine Ligands
While binaphthyl-based amines derive their chirality from a restricted bond rotation, a vast number of chiral amine ligands rely on stereogenic centers (central chirality). Prominent examples include ligands derived from natural sources like Cinchona alkaloids (e.g., quinine, quinidine) and synthetically accessible scaffolds such as trans-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethanediamine (DPEN).
The structural differences between these classes are profound. The C₂-symmetric backbone of many binaphthyl amines provides a well-defined and predictable coordination geometry. In contrast, ligands like those derived from Cinchona alkaloids are non-symmetric and possess multiple stereocenters, offering a more complex chiral environment.
Functionally, binaphthyl amines are often used as ligands that directly coordinate to a metal center to create a chiral catalytic site. researchgate.net Cinchona alkaloids and their derivatives, however, are frequently employed as bifunctional catalysts, where the tertiary amine (a Lewis base) and a hydroxyl or thiourea (B124793) group (a hydrogen-bond donor) act in concert to activate both the nucleophile and the electrophile. unibo.it DACH and DPEN derivatives are valued for their rigid, C₂-symmetric diamine backbone, which is often incorporated into Salen-type ligands for asymmetric epoxidation (Jacobsen's catalyst) or used in transfer hydrogenation catalysts (Noyori-Ikariya catalyst).
The steric bulk of the binaphthyl scaffold is significantly larger than that of a cyclohexane (B81311) or ethylene (B1197577) backbone, creating a more sterically demanding pocket around the active site. This can be advantageous for achieving high enantioselectivity with certain substrates but may limit the reactivity with others.
| Ligand Type | This compound Scaffolds | Cinchona Alkaloid Derivatives | DACH/DPEN Derivatives |
| Chirality Source | Axial | Central (multiple stereocenters) | Central (C₂-symmetric) |
| Structural Backbone | Bi-aromatic (Naphthalene) | Quinoline and quinuclidine (B89598) rings | Saturated (Cyclohexane) or Phenyl-substituted (Ethylene) |
| Typical Function | Metal ligand, organocatalyst scaffold. researchgate.net | Bifunctional organocatalysts (Lewis base + H-bond donor). unibo.it | C₂-symmetric diamine ligands for transfer hydrogenation and other reactions. |
| Symmetry | Often C₂-symmetric (e.g., BINAM) | Non-symmetric | C₂-symmetric |
| Steric Profile | High steric hindrance from naphthyl rings. | Conformationally complex with defined steric pockets. | Tunable steric bulk via N-substituents. |
| Key Applications | Asymmetric hydrogenation, cross-coupling, amination. smolecule.comresearchgate.net | Phase-transfer catalysis, Michael additions, cycloadditions. unibo.it | Asymmetric transfer hydrogenation, epoxidation (as Salen). |
Advantages and Limitations of this compound Scaffolds in Specific Asymmetric Transformations
The utility of a chiral ligand is ultimately judged by its performance in specific chemical reactions. The this compound scaffold has demonstrated significant advantages in certain areas, while also presenting limitations.
Advantages:
High Enantioselectivity in Hydrogenation: Derivatives of BINAM have been shown to be highly effective ligands for metal-catalyzed asymmetric hydrogenation reactions, achieving excellent enantiomeric excesses (up to 99% ee) in the synthesis of chiral amines and alcohols.
Flexibility in Ligand Design: The amine functionality is a versatile handle for synthetic modification. It allows for the straightforward preparation of a large family of ligands, including phosphine-amine (P,N) ligands, Schiff base (N,N) ligands, and amide-based organocatalysts. researchgate.netresearchgate.net This "tunability" allows for the optimization of the ligand for a specific transformation.
Dynamic Coordination: Monodentate derivatives of this compound can overcome the rigidity issues sometimes associated with bidentate ligands like BINAP. smolecule.com This allows for more dynamic metal-ligand interactions, which can be beneficial for accommodating a broader range of substrates, for instance in palladium-catalyzed allylic alkylations. smolecule.com
Limitations:
Synthetic Challenges: The synthesis of the parent scaffold, particularly BINAM, via oxidative coupling of 2-naphthylamine (B18577) can result in moderate yields and the formation of structurally similar byproducts, complicating purification. smolecule.comrsc.org
Potential for Racemization under Harsh Conditions: While the binaphthyl axis is configurationally stable under most conditions, the energy barrier to rotation can be influenced by substituents and reaction conditions. Theoretical studies show that the size of the substituents at the 2,2'-positions is a dominant factor in determining the rotational barrier. acs.org
| Asymmetric Transformation | Advantages of this compound Scaffolds | Limitations of this compound Scaffolds |
| Asymmetric Hydrogenation | Can achieve very high enantioselectivity (up to 99% ee) with appropriate metal catalysts. | The parent amine is often not the active ligand; requires derivatization into more complex structures. |
| Allylic Alkylation | Monodentate amine-phosphine derivatives offer flexibility, leading to high ee for diverse substrates. smolecule.com | Performance is highly dependent on the specific derivative used. |
| Cross-Coupling Reactions | Electron-donating nature can enhance catalytic activity. | May be less effective than specialized phosphine ligands like BINAP for certain coupling partners. |
| Organocatalysis | Serves as a robust chiral backbone for bifunctional catalysts (e.g., thioureas). researchgate.net | The steric bulk may limit the scope to less hindered substrates compared to smaller scaffolds. |
Emerging Trends and Future Research Directions
Development of Novel [1,1'-Binaphthalen]-2-amine Scaffolds with Enhanced Performance
The quest for catalysts with improved activity, selectivity, and broader applicability has driven the development of novel this compound scaffolds. Research efforts are focused on modifying the parent BINAMINE structure to fine-tune its steric and electronic properties.
One prominent area of development is the synthesis of phosphine (B1218219) derivatives of this compound. These phosphine ligands, often referred to as BINAM-Phos, have demonstrated exceptional performance in various metal-catalyzed asymmetric reactions. For instance, (R)-N,N'-dimethyl-[1,1'-binaphthalen]-2,2'-diamine has been used as a precursor for novel diphosphine ligands. researchgate.net The synthesis of these ligands often involves the reaction of the diamine with chlorodiarylphosphines.
The table below summarizes some novel this compound-derived ligands and their performance in asymmetric catalysis.
| Ligand | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-N,N'-bis[2-(diphenylphosphino)benzyl]-[1,1'-binaphthalene]-2,2'-diamine | Asymmetric Hydrogenation | α-acetamidoacrylate | >95 | >99 | chemrxiv.org |
| (S)-N-[(R)-2'-(diphenylphosphino)[1,1'-binaphthalen]-2-yl]-N-(ethyl)dinaphtho[2,1-d:1',2'-f] chemrxiv.orgnih.govchinesechemsoc.orgdioxaphosphepin-4-amine | Asymmetric Hydroformylation | Styrene | High | up to 99 | acs.org |
| (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine | Asymmetric Hydrogenation | Ketones | High | High | lookchem.com |
Expansion of Substrate Scope and Application to New Reaction Types
A key focus in the evolution of this compound chemistry is the expansion of its catalytic utility to a wider range of substrates and new types of chemical transformations. Initially recognized for their effectiveness in asymmetric hydrogenations and hydroformylations, BINAMINE-based catalysts are now being successfully applied to a more diverse set of reactions. acs.orglookchem.com
Researchers are actively exploring the use of these chiral ligands in carbon-carbon and carbon-heteroatom bond-forming reactions. For example, palladium complexes of this compound-derived phosphines have been employed in asymmetric allylic alkylations, achieving high enantioselectivities. nih.gov The unique steric and electronic properties of these ligands allow for effective control of stereochemistry in the formation of new chiral centers.
Furthermore, the application of BINAMINE derivatives is being extended to cycloaddition reactions. Chiral diammonium salts derived from [1,1'-binaphthyl]-2,2'-diamine have shown excellent catalytic activity in enantioselective Diels-Alder reactions. nih.gov These developments highlight the adaptability of the BINAMINE scaffold to create catalysts for a variety of mechanistically distinct transformations.
The following table provides examples of the expanded substrate scope for reactions catalyzed by this compound derivatives.
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Pd/BINEPINE | Asymmetric Allylic Alkylation | 1,3-diphenylallyl acetate (B1210297) | up to 98 | up to 98 | nih.gov |
| Rh-diene/[1,1'-Binaphthalen]-2-amine derivative | Asymmetric Amination | Racemic tertiary allylic trichloroacetimidates | 52-79 | 88-95 | acs.org |
| Ir/f-binaphane | Asymmetric Hydrogenation | Sterically hindered N-aryl imines | Good to Excellent | Good to Excellent | aacmanchar.edu.in |
| Diammonium salt of chiral [1,1'-binaphthyl]-2,2'-diamine/Tf2NH | Diels-Alder Reaction | α-acyloxyacroleins | High | Excellent | nih.gov |
Integration with Sustainable Methodologies and Green Chemistry Principles
In line with the growing emphasis on environmentally benign chemical processes, a significant trend in this compound research is the integration of green chemistry principles. This involves developing more sustainable synthetic routes to the ligands themselves and utilizing them in eco-friendly catalytic processes.
One approach is the development of solvent-free or highly concentrated reaction conditions. For certain asymmetric reactions catalyzed by binaphthyl-based systems, it has been demonstrated that high enantioselectivities can be maintained or even improved in the absence of traditional organic solvents. nih.gov This not only reduces solvent waste but can also simplify product purification.
Another green strategy is the electrochemical synthesis of BINAMINE derivatives. Anodic dehydrogenative homo-coupling of 2-naphthylamines has been established as a facile and green method for producing 1,1'-binaphthalene-2,2'-diamines (BINAMs). acs.org This protocol avoids the use of transition-metal reagents or stoichiometric oxidants, generating only hydrogen gas as a byproduct. acs.org
Furthermore, the use of catalysts derived from renewable resources or the development of recyclable catalytic systems are active areas of investigation. For instance, the immobilization of this compound-based catalysts on solid supports is being explored to facilitate catalyst recovery and reuse, a key principle of green chemistry. rsisinternational.org The use of copper-montmorillonite clay, a green material, for the oxidative coupling of 2-naphthol (B1666908) to produce BINOL, a related compound, showcases a move towards more sustainable catalysts. acs.orgnih.gov
Advanced Computational Design of this compound Catalysts
Computational chemistry has become an indispensable tool in modern catalyst development, and the design of this compound catalysts is no exception. Density Functional Theory (DFT) and other computational methods are increasingly being used to understand reaction mechanisms, predict catalyst performance, and guide the design of new, more effective ligands.
DFT studies have been employed to investigate the ground-state geometries and isomerization processes of binaphthyl derivatives, providing insights into their structural and energetic properties. researchgate.net For example, computational analysis of the racemization mechanism of 2-amino-2'-hydroxy-1,1'-binaphthyl has helped to understand the stability of the chiral axis. researchgate.net
These computational models allow for the in-silico screening of a large number of potential ligand structures, saving significant time and resources compared to traditional experimental approaches. By calculating the energy profiles of catalytic cycles, researchers can identify key transition states and intermediates, and understand how modifications to the ligand structure affect the enantioselectivity of a reaction. This knowledge-driven approach enables the rational design of catalysts with optimized performance for specific applications. For instance, computational studies can help in understanding the non-covalent interactions between the catalyst and substrate that are crucial for stereochemical control.
Scalable Synthesis and Industrial Applications of this compound Derivatives
The successful transition of a catalyst from academic research to industrial application hinges on its scalability and cost-effectiveness. A key future direction for this compound chemistry is the development of robust and efficient large-scale synthetic routes for these ligands and their derivatives.
While the multi-step synthesis of chiral ligands can be challenging, efforts are underway to develop more streamlined and scalable processes. For example, preparative-scale syntheses of related compounds like BINAP have been developed, starting from readily available racemic materials. acs.org These methods often involve efficient resolution techniques to obtain the desired enantiomerically pure ligand.
The industrial applications of this compound and its derivatives are primarily in the pharmaceutical and fine chemical industries, where the production of enantiomerically pure compounds is crucial. lookchem.com These chiral ligands are used in the synthesis of key intermediates for active pharmaceutical ingredients (APIs). The high enantioselectivities achieved with BINAMINE-based catalysts can significantly improve the efficiency and reduce the cost of drug manufacturing.
Future research will likely focus on developing continuous flow processes for the synthesis and application of these catalysts, which can offer advantages in terms of safety, efficiency, and scalability. The development of more stable and reusable immobilized catalysts will also be crucial for their widespread industrial adoption.
Q & A
Q. What are the key structural features and nomenclature conventions for [1,1'-Binaphthalen]-2-amine?
Methodological Answer: this compound consists of two naphthalene units linked at the 1,1'-positions, with an amine group at the 2-position of one naphthalene ring. Its IUPAC name follows the bicyclic numbering system, and synonyms include β-naphthylamine and 2-aminonaphthalene. Structural validation relies on spectroscopic techniques (e.g., H NMR, C NMR) and X-ray crystallography for stereochemical confirmation. The compound’s planar binaphthyl backbone allows for axial chirality, critical in asymmetric catalysis .
Q. What synthetic methodologies are commonly employed for preparing this compound derivatives?
Methodological Answer: The Suzuki-Miyaura cross-coupling is a standard method for synthesizing biphenylamine derivatives. For example:
- Substituted Derivatives : Reacting 2-bromoaniline with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under palladium catalysis yields derivatives like 4'-methoxy-[1,1'-biphenyl]-2-amine (76% yield).
- Functional Group Tolerance : Electron-withdrawing groups (e.g., nitro) require optimized conditions (e.g., higher catalyst loading or elevated temperatures) to mitigate reduced reactivity .
Q. Table 1: Representative Suzuki-Miyaura Syntheses
| Derivative | Boronic Acid | Yield (%) |
|---|---|---|
| 4'-Methoxy-[1,1'-biphenyl]-2-amine | 4-Methoxyphenylboronic acid | 76 |
| 5-Nitro-[1,1'-biphenyl]-2-amine | Phenylboronic acid | 71 |
| 5-(tert-Butyl)-[1,1'-biphenyl]-2-amine | Phenylboronic acid | 70 |
Validation involves chromatographic purity and H NMR spectral matching .
Advanced Research Questions
Q. How can crystallographic analysis elucidate the stereochemical properties of this compound derivatives?
Methodological Answer: X-ray diffraction studies resolve axial chirality and conformational flexibility. For example, the crystal structure of 2'-(9H-carbazol-9-yl)-[1,1'-binaphthalen]-2-amine (CHN) reveals a dihedral angle of 68.5° between naphthalene rings, confirming non-planarity. Such data inform enantioselective catalysis design by correlating steric effects with catalytic activity .
Q. What strategies optimize the enantioselective synthesis of chiral ligands derived from this compound?
Methodological Answer: Chiral phosphine ligands (e.g., MOP derivatives) are synthesized via:
- Phosphination : Introducing diphenylphosphine groups at the 2'-position using triflate intermediates (e.g., (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate).
- Resolution : Chiral HPLC or kinetic resolution to isolate enantiomers. For example, (R)-MOP-003 (CHP) achieves >99% ee via asymmetric induction in palladium-catalyzed couplings .
Q. How do reaction conditions influence transition-metal-free carbazole synthesis from this compound precursors?
Methodological Answer: Photostimulated intramolecular C–N coupling of 2'-halo-[1,1'-biphenyl]-2-amines in DMSO with t-BuOK generates carbazoles. Key factors:
Q. How should researchers address discrepancies in reported yields for Suzuki-Miyaura couplings of this compound derivatives?
Methodological Answer: Yield variations (e.g., 53–76% in Table 1) arise from:
- Substituent Effects : Electron-deficient arylboronic acids require longer reaction times.
- Catalyst Systems : Pd(PPh) vs. PdCl(dppf) impacts efficiency.
- Workup Protocols : Column chromatography gradients affect recovery of polar derivatives.
Systematic screening of bases (e.g., KCO vs. CsCO) and solvents (THF vs. dioxane) is recommended .
Q. What are the critical safety considerations when handling this compound derivatives?
Methodological Answer:
- Toxicity : Derivatives like [1,1':3',1''-Terphenyl]-2'-amine (CAS 87666-57-7) require fume hood use due to suspected mutagenicity.
- Storage : Argon atmosphere for air-sensitive phosphine ligands (e.g., MOP series) to prevent oxidation .
Data Validation and Advanced Characterization
Q. What analytical techniques are critical for validating synthesized this compound compounds?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
